Sialosylparagloboside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

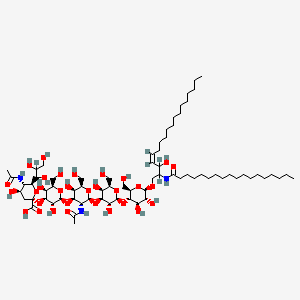

Sialosylparagloboside, also known as this compound, is a useful research compound. Its molecular formula is C73H131N3O31 and its molecular weight is 1546.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Structural Characteristics

Sialosylparagloboside is characterized by the presence of sialic acid, which plays a crucial role in cell recognition and signaling. Its structure allows it to interact with various proteins, influencing biological processes such as immune response and cellular adhesion.

Immunological Applications

1. Role in Immune Modulation

This compound has been shown to modulate immune responses by influencing the binding affinity of complement proteins. For instance, studies indicate that sialic acid residues on glycolipids like this compound enhance the binding of Factor H to C3b, thereby regulating the activation of the alternative complement pathway. This mechanism is vital for protecting cells from immune-mediated damage, particularly in conditions like autoimmune diseases .

2. Erythrocyte Receptor Functionality

Research has identified this compound as a receptor on erythrocytes that interacts with specific antibodies, influencing agglutination processes. This property is significant in blood group antigenicity and can impact transfusion medicine .

Cellular Signaling and Growth Regulation

This compound is implicated in cellular signaling pathways that regulate growth and apoptosis. For example, its presence on cell membranes can enhance cell survival under serum-depleted conditions by modulating apoptotic signals .

Therapeutic Potential

1. Cancer Research

In cancer biology, this compound's ability to affect cell adhesion and migration makes it a candidate for therapeutic targeting. Studies have shown that altering sialic acid expression can influence tumorigenic potential, suggesting a role for this compound in cancer progression and metastasis .

2. Neurological Disorders

The compound has also been explored in the context of neurological diseases. Its structural similarity to other gangliosides involved in myelin sheath integrity suggests potential applications in treating demyelinating diseases such as multiple sclerosis .

Table 1: Summary of Biological Functions of this compound

Case Studies

Case Study 1: this compound in Autoimmunity

A study demonstrated that patients with autoimmune conditions exhibited altered levels of this compound on erythrocytes, correlating with disease severity. The findings suggest that targeting sialic acid pathways could provide therapeutic benefits .

Case Study 2: Cancer Cell Behavior

In vitro experiments showed that modifying the expression of sialic acid-containing glycolipids, including this compound, significantly affected the colony-forming ability of cancer cells, indicating its role in tumorigenesis .

Propriétés

Numéro CAS |

71833-57-3 |

|---|---|

Formule moléculaire |

C73H131N3O31 |

Poids moléculaire |

1546.8 g/mol |

Nom IUPAC |

(2S,4R,5S,6S)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(Z)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |

InChI |

InChI=1S/C73H131N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-60(93)59(92)63(51(40-81)102-69)103-70-61(94)66(57(90)49(38-79)100-70)105-68-54(75-43(4)83)64(56(89)48(37-78)99-68)104-71-62(95)67(58(91)50(39-80)101-71)107-73(72(96)97)35-46(85)53(74-42(3)82)65(106-73)55(88)47(86)36-77/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b33-31-/t44?,45?,46-,47?,48-,49-,50-,51-,53+,54-,55?,56+,57+,58+,59-,60-,61-,62-,63-,64-,65+,66+,67+,68+,69-,70+,71+,73+/m1/s1 |

Clé InChI |

OWMXULOUTAAVIX-HNZIOFRCSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)O |

SMILES isomérique |

CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O[C@@]5(C[C@H]([C@@H]([C@H](O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)O)O)C(/C=C\CCCCCCCCCCCCC)O |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Synonymes |

NeuNAc(alpha,2--73)Gal(beta,1--74)GlcNAc(beta,1--73)Gal(beta,1--74)Glc-Cer sialosylparagloboside sialyl paragloboside |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.